4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Description
4-Oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a chromene-derived compound characterized by a 4-oxo-4H-chromene scaffold linked to a 3-(trifluoromethyl)phenyl group via a carboxamide bond. Its molecular formula is C₁₉H₁₄F₃NO₃, with a molecular weight of 361.319 g/mol and a single-isotope mass of 361.092578 . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation . Chromene derivatives are widely studied for their bioactivity, including anticancer, anti-inflammatory, and carbonic anhydrase inhibitory properties .
Properties
IUPAC Name |
4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-16(23)15-9-13(22)12-6-1-2-7-14(12)24-15/h1-9H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYURHROHKYHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chromene core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Biological Activity
4-Oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its effects on various enzyme targets, cytotoxicity against cancer cell lines, and antioxidant properties.
Chemical Structure and Properties
The compound features a chromene backbone with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The presence of the carboxamide group also contributes to its pharmacological profile.
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on several enzymes:
- Cholinesterases : Compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific derivative tested .
- Cyclooxygenase-2 (COX-2) : The compounds were found to moderately inhibit COX-2, which is important in inflammatory processes .
- Lipoxygenases (LOX-5 and LOX-15) : They also demonstrated activity against lipoxygenases, which are involved in the metabolism of arachidonic acid and play a role in inflammation .
Cytotoxicity Studies
Cytotoxicity assays have been performed against various cancer cell lines, including:
- MCF-7 (breast cancer) : Compounds exhibited significant cytotoxic effects, with some derivatives showing IC50 values below 10 μM, indicating potent anti-cancer activity .
- Hek293-T cells : Similar cytotoxic profiles were observed, suggesting that these compounds could be further explored as potential anti-cancer agents.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using free radical-scavenging assays. The results indicated that certain derivatives possess strong antioxidant properties, which may contribute to their overall biological efficacy by reducing oxidative stress in cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the trifluoromethyl group significantly enhances the biological activity of the chromene derivatives. The electron-withdrawing nature of the trifluoromethyl group increases the compound's ability to interact with target enzymes through hydrogen bonding and π–π stacking interactions .
Data Summary Table
Case Studies
In one study, derivatives of the compound were evaluated for multi-target inhibition against cholinesterases and β-secretase, showcasing their potential in treating Alzheimer's disease by modulating cholinergic signaling pathways . Another case study highlighted their effectiveness as anti-inflammatory agents due to COX inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
